

# 6-Bromonicotinic Acid: A Core Scaffold for Pharmaceutical Innovation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *6-Bromonicotinic acid*

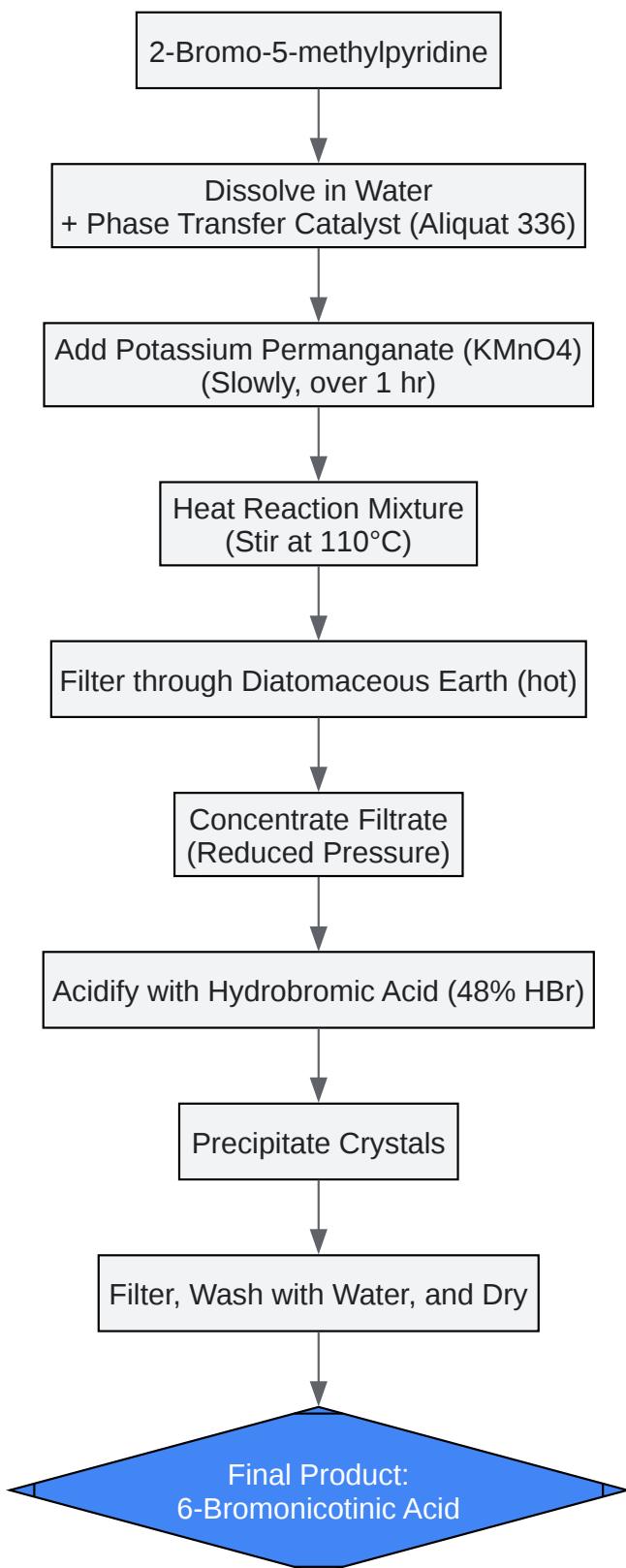
Cat. No.: *B027431*

[Get Quote](#)

An In-depth Technical Guide for Drug Development Professionals

## Introduction

**6-Bromonicotinic acid**, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development.[1][2] Its unique structural features, combining a pyridine ring with strategically placed bromine and carboxylic acid functional groups, render it a versatile building block for the synthesis of a diverse array of bioactive molecules.[3] This guide provides a comprehensive technical overview of **6-bromonicotinic acid**, encompassing its physicochemical properties, synthesis protocols, applications in drug synthesis, and its role in the development of novel therapeutic agents. It is primarily employed as an intermediate in the synthesis of nicotinic receptor modulators, kinase inhibitors, and antitumor agents.[3]


## Physicochemical Properties

**6-Bromonicotinic acid** is a white to off-white crystalline powder at room temperature.[2][3] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists.

| Property          | Value                                       | Source                                                                          |
|-------------------|---------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 6311-35-9                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C6H4BrNO2                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 202.01 g/mol                                | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Melting Point     | 179-203 °C                                  | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Boiling Point     | 343.3 ± 27.0 °C at 760 mmHg                 | <a href="#">[4]</a>                                                             |
| Density           | 1.8 ± 0.1 g/cm³                             | <a href="#">[4]</a>                                                             |
| Solubility        | Soluble in Methanol                         | <a href="#">[6]</a>                                                             |
| pKa               | 3.24 ± 0.10 (Predicted)                     | <a href="#">[6]</a>                                                             |
| Appearance        | White to almost white<br>crystalline powder | <a href="#">[2]</a> <a href="#">[6]</a>                                         |

## Synthesis of 6-Bromonicotinic Acid

Several synthetic routes to **6-bromonicotinic acid** have been established. A common and effective method involves the oxidation of 2-bromo-5-methylpyridine. This process is outlined in the workflow and detailed protocol below.

[Click to download full resolution via product page](#)

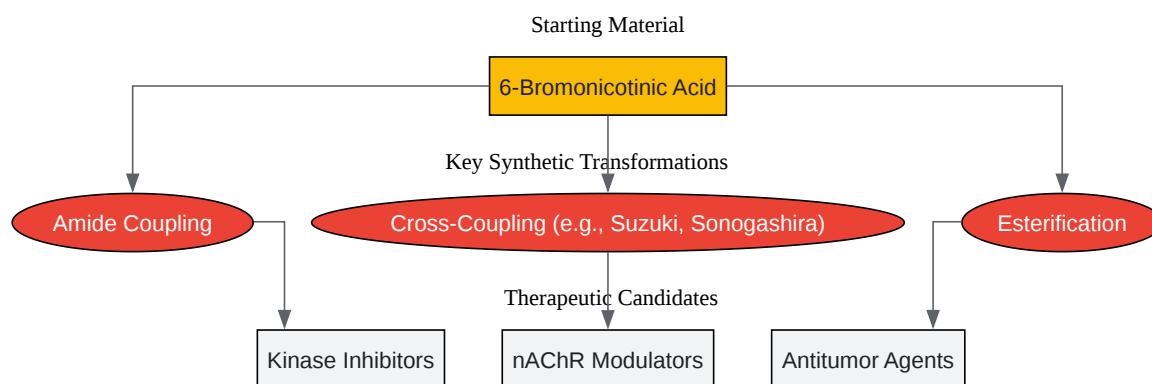
Caption: Synthesis workflow for **6-Bromonicotinic acid** via oxidation.

# Experimental Protocol: Synthesis from 2-Bromo-5-methylpyridine[6]

This protocol details a general procedure for the synthesis of **6-bromonicotinic acid**.

## Materials:

- 2-bromo-5-methylpyridine (100 g, 0.291 mol)
- Water (1000 mL)
- Aliquat 336 (phase transfer catalyst, 2 mL)
- Potassium permanganate (251 g, 0.797 mol)
- 48% Hydrobromic acid (approx. 300 mL)
- Diatomaceous earth


## Procedure:

- Dissolve 2-bromo-5-methylpyridine (100 g) and Aliquat 336 (2 mL) in 1000 mL of water in a suitable reaction vessel.
- Slowly add potassium permanganate (251 g) to the solution over a period of 1 hour.
- Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional hour to ensure the reaction goes to completion.
- While still hot, filter the mixture through diatomaceous earth. Wash the filter cake with hot water.
- Concentrate the filtrate to approximately half its original volume using a rotary evaporator under reduced pressure.
- To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the product.

- Collect the precipitated crystals of **6-bromonicotinic acid** by filtration.
- Wash the crystals with water and dry to yield the final product (yield: 52 g, 44%).[\[6\]](#)

## Applications in Pharmaceutical Synthesis

The strategic placement of the bromo and carboxylic acid groups allows for a variety of chemical modifications, such as Suzuki-Miyaura and Heck cross-coupling reactions, making **6-bromonicotinic acid** a valuable precursor for complex molecular architectures.[\[3\]](#) It is a known intermediate for the synthesis of Anabaseine derivatives, which are ligands for nicotinic acetylcholine receptors (nAChRs).[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **6-Bromonicotinic acid** in drug development.

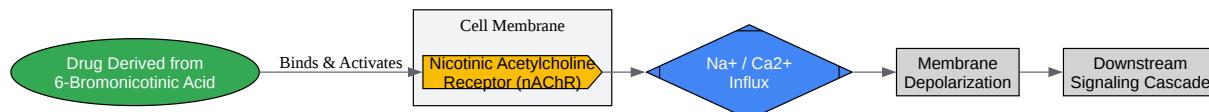
## Case Study: Synthesis of a Kinase Inhibitor Intermediate

While specific, detailed protocols for proprietary drug synthesis are often not publicly available, the following represents a generalized experimental protocol for a key transformation, such as an amide coupling, which is a common step in the synthesis of many kinase inhibitors.

Objective: To perform an amide coupling reaction using **6-bromonicotinic acid** and a generic primary amine.

Materials:

- **6-Bromonicotinic acid**
- A primary amine (e.g., Aniline)
- A coupling agent (e.g., HATU, HBTU)
- A non-nucleophilic base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)


Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **6-bromonicotinic acid** (1 equivalent) in the anhydrous solvent.
- Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
- Add the primary amine (1.0 equivalent) to the reaction mixture.
- Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 6-bromonicotinamide.

## Biological Activity and Potential Signaling Pathways

The nicotinic acid core is a well-established pharmacophore. The introduction of a bromine atom at the 6-position can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, drugs derived from this intermediate that target nicotinic acetylcholine receptors (nAChRs) can modulate neurotransmission. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ), resulting in neuronal depolarization and the activation of downstream signaling cascades.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of a nAChR modulator.

## Safety and Handling

**6-Bromonicotinic acid** requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate the following:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[7\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with

water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**6-Bromonicotinic acid** stands out as a high-value intermediate for the pharmaceutical industry. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel drug candidates across various therapeutic areas, including neurology and oncology. A thorough understanding of its chemical properties, synthetic utility, and safety profile is essential for any researcher or organization aiming to leverage this powerful building block in their drug discovery and development pipelines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsoc [chemsoc.com]
- 5. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]
- 7. 6-溴吡啶-3-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Bromonicotinic Acid: A Core Scaffold for Pharmaceutical Innovation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027431#6-bromonicotinic-acid-as-a-pharmaceutical-intermediate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)